2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide
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Overview
Description
2-[4-CHLORO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-METHYL-N~1~-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]ACETAMIDE is a complex organic compound featuring a pyrazole ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-CHLORO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-METHYL-N~1~-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]ACETAMIDE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, pyrazole synthesis can be achieved through a [3+2] cycloaddition reaction involving N-isocyanoiminotriphenylphosphorane and terminal alkynes . The reaction conditions often require the presence of a catalyst and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[4-CHLORO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-METHYL-N~1~-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like bromine or oxygen in the presence of a catalyst.
Reduction: Reduction reactions can be performed using hydrazine or other reducing agents.
Substitution: Substitution reactions, such as N-arylation, can be catalyzed by palladium or copper catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include bromine, hydrazine, and palladium or copper catalysts. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and pressures to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield pyrazole derivatives with additional functional groups, while substitution reactions can introduce aryl groups to the pyrazole ring.
Scientific Research Applications
2-[4-CHLORO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-METHYL-N~1~-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]ACETAMIDE has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure allows it to interact with biological targets, making it useful in biochemical studies.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[4-CHLORO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-METHYL-N~1~-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-{2-Chloro-3-[(5-cyclopropyl-2-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)carbonyl]-6-(trifluoromethyl)phenyl}-2-piperidinone
- 1-(2-Chloro-3-(3-cyclopropyl-5-hydroxy-1-methyl-1H-pyrazole-4-carbonyl)-6-(trifluoromethyl)phenyl)piperidin-2-one
Uniqueness
2-[4-CHLORO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-METHYL-N~1~-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]ACETAMIDE stands out due to its specific substitution pattern on the pyrazole ring, which imparts unique chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and industrial processes.
Properties
Molecular Formula |
C15H17ClF3N5O |
---|---|
Molecular Weight |
375.77 g/mol |
IUPAC Name |
2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]acetamide |
InChI |
InChI=1S/C15H17ClF3N5O/c1-22(6-9-5-20-23(2)7-9)11(25)8-24-13(10-3-4-10)12(16)14(21-24)15(17,18)19/h5,7,10H,3-4,6,8H2,1-2H3 |
InChI Key |
FSLJCJQJMTZNMY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)CN(C)C(=O)CN2C(=C(C(=N2)C(F)(F)F)Cl)C3CC3 |
Origin of Product |
United States |
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